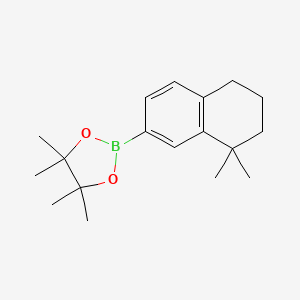![molecular formula C13H9BrO2S B8603865 2-[(3-bromophenyl)thio]Benzoic acid](/img/structure/B8603865.png)
2-[(3-bromophenyl)thio]Benzoic acid
描述
2-[(3-bromophenyl)thio]Benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to a phenylthio group, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)thio]Benzoic acid typically involves the reaction of 3-bromothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reaction, where 3-bromothiophenol is reacted with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
2-[(3-bromophenyl)thio]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-[(3-bromophenyl)thio]Benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(3-bromophenyl)thio]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylthio group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
2-(4-Bromophenylthio)benzoic Acid: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenylthio)benzoic Acid: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylphenylthio)benzoic Acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-[(3-bromophenyl)thio]Benzoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
属性
分子式 |
C13H9BrO2S |
|---|---|
分子量 |
309.18 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |
InChI 键 |
WTURFORPERPPRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
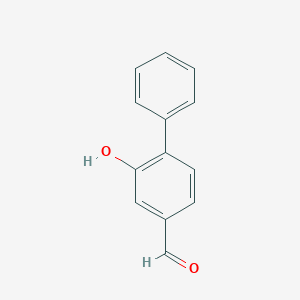
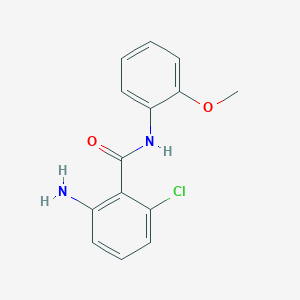
![3-[(2-Phenyl-4-thiazolyl)methoxy]benzoic acid](/img/structure/B8603819.png)
![2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8603828.png)
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B8603832.png)
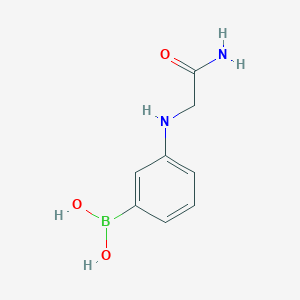
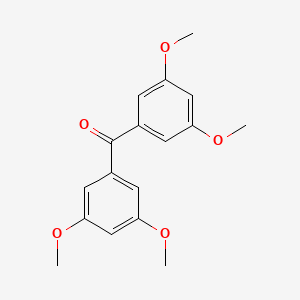
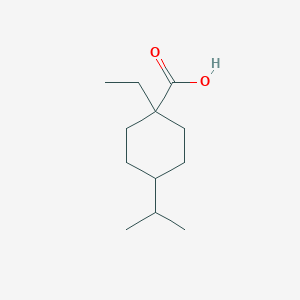
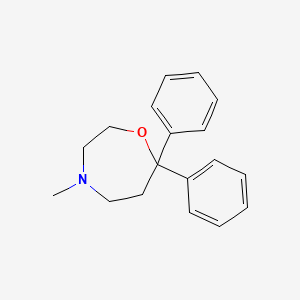
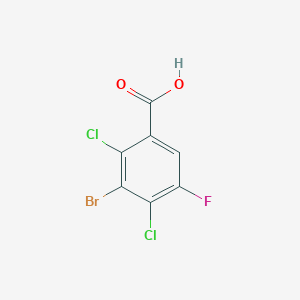
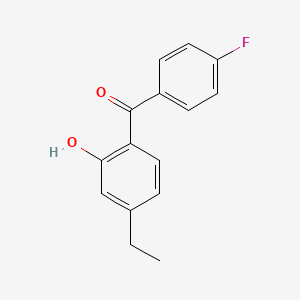
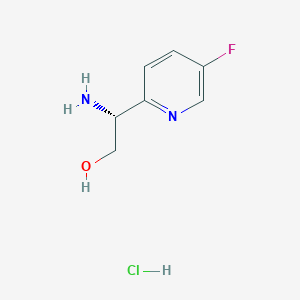
![4-N-(3-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8603881.png)
